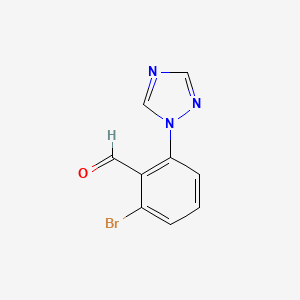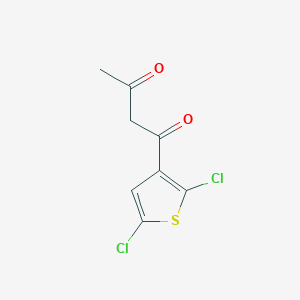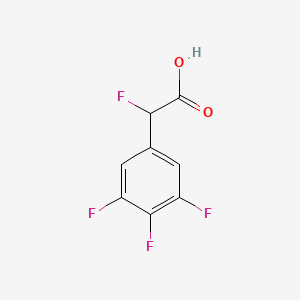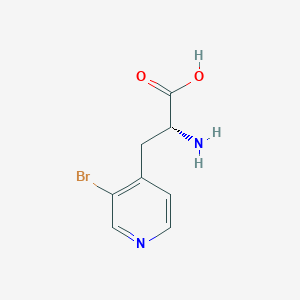![molecular formula C9H7ClN2O3 B15275258 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5-position, a prop-2-yn-1-yloxy group at the 2-position, and an amino group at the 4-position of the pyridine ring. The carboxylic acid group is attached to the 4-position of the pyridine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 2-chloropyridine to introduce a nitro group at the 5-position.
Reduction: Reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Alkylation: Alkylation of the amino group with propargyl bromide to introduce the prop-2-yn-1-yloxy group.
Carboxylation: Introduction of the carboxylic acid group at the 4-position through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloro-5-nitropyridine: Similar structure but with a nitro group instead of an amino group.
5-Chloro-2-aminopyridine: Lacks the prop-2-yn-1-yloxy group.
2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid: Similar but without the chloro group.
Uniqueness
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7ClN2O3 |
|---|---|
分子量 |
226.61 g/mol |
IUPAC名 |
5-chloro-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-3-15-12-8-4-6(9(13)14)7(10)5-11-8/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChIキー |
ISJKKJDBRPFXCJ-UHFFFAOYSA-N |
正規SMILES |
C#CCONC1=NC=C(C(=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)






![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)



![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)
